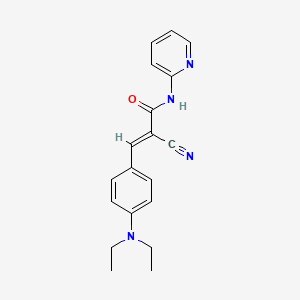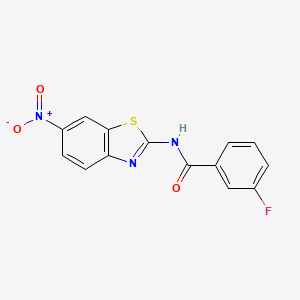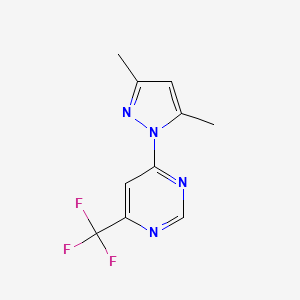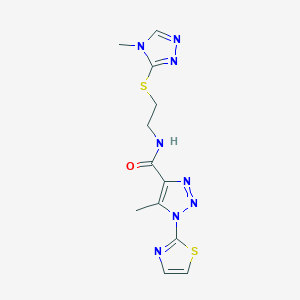
5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several notable functional groups, including a 1,2,4-triazole ring, a thiazole ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The presence of multiple nitrogen and sulfur atoms suggests that it could form a variety of hydrogen bonds and other interactions, which could have significant effects on its physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the triazole and thiazole rings and the carboxamide group. These groups could affect its solubility, stability, and reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Compounds containing 1,2,4-triazole moieties, similar to the chemical , have been synthesized and studied for their antimicrobial, antilipase, and antiurease activities. These studies indicate potential applications in addressing bacterial infections and other biological processes involving lipases and ureases (Ceylan et al., 2014).
Characterization and Synthesis Techniques
- Advanced techniques in synthesis and characterization of compounds with similar structures have been developed, offering insights into the structural properties and potential for diverse applications in medicinal chemistry (Kariuki et al., 2022).
Applications in Cancer Research
- Derivatives of 1,2,4-triazoles have shown effectiveness in inhibiting cancer cell migration and growth in various cancer cell lines, including melanoma, breast, and pancreatic cancer. This suggests potential applications in cancer therapeutics (Šermukšnytė et al., 2022).
Crystallographic Studies
- Crystallographic studies of related compounds provide a deeper understanding of their molecular structure, which is crucial for designing drugs and understanding their interactions at the molecular level (Wawrzycka-Gorczyca & Siwek, 2011).
Antiviral Applications
- Some derivatives have been studied for their antiviral properties, especially in the context of COVID-19, demonstrating the potential of these compounds in developing antiviral therapies (Rashdan et al., 2021).
Antimicrobial Activity
- The antimicrobial activities of similar compounds have been extensively studied, suggesting potential applications in treating bacterial infections (Bayrak et al., 2009).
Anticonvulsive Properties
- Certain triazole derivatives exhibit anticonvulsive activity, suggesting their potential use in the treatment of epilepsy and related conditions (Shelton, 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8OS2/c1-8-9(16-18-20(8)11-14-4-6-22-11)10(21)13-3-5-23-12-17-15-7-19(12)2/h4,6-7H,3,5H2,1-2H3,(H,13,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWJAXLYFHLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

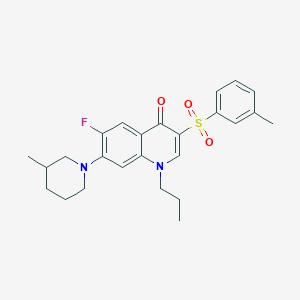
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)
![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)
![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)
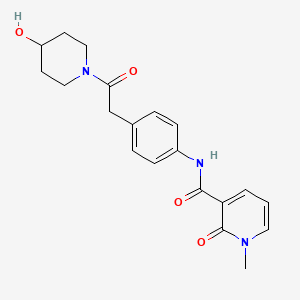
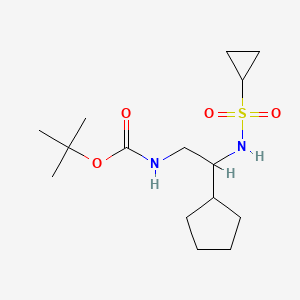
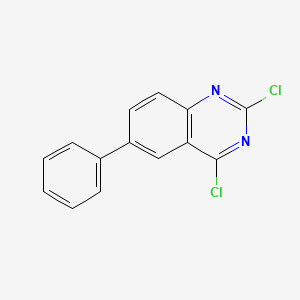
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
